molecular formula C22H18ClN3O3S B2949215 3-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 886919-60-4

3-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No. B2949215
CAS RN: 886919-60-4
M. Wt: 439.91
InChI Key: DHGLXCCADPJLGL-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . It’s a complex molecule with multiple functional groups, including a benzothiazole ring, a piperazine ring, and a chromen-4-one moiety .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. For instance, the benzothiazole ring can undergo various reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and spectroscopic data. For instance, the NMR data provides information about the chemical environment of the hydrogen and carbon atoms . The IR spectrum can provide information about the functional groups present in the molecule .

Future Directions

Future research could focus on further exploring the biological activities of this compound and its derivatives. For instance, their potential as anti-inflammatory agents or as inhibitors of certain cancer cell lines could be investigated . Additionally, modifications of the compound, such as the isosteric replacement of the sulfur with oxygen, could be explored to obtain new derivatives with potentially improved properties .

properties

IUPAC Name

3-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-13-16(23)6-7-18-19(13)24-22(30-18)26-10-8-25(9-11-26)21(28)15-12-29-17-5-3-2-4-14(17)20(15)27/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGLXCCADPJLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=COC5=CC=CC=C5C4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one

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